
2-(2-Methylpyridin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methylpyridin-4-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by its CAS Number: 625438-03-1 .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylpyridin-4-yl)ethanamine” consists of a pyridine ring attached to an ethanamine group . The pyridine ring is substituted at the 2-position with a methyl group .
Physical And Chemical Properties Analysis
“2-(2-Methylpyridin-4-yl)ethanamine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 136.2 . The compound should be stored at temperatures between 2-8°C .
Scientific Research Applications
Results
The synthesized Schiff bases exhibit promising activities as pancreatic lipase inhibitors, which could be beneficial in treating obesity. They also show good antioxidant and antibacterial properties .
Application in Catalysis
Methods of Application
Results: The hydrolysis process facilitated by 2-(2-Methylpyridin-4-yl)ethanamine results in good to moderate yields of the desired products, which are important intermediates in pharmaceutical synthesis .
Application in Drug Design
Methods of Application
Results: The derivatives show a range of activities, and their potential as therapeutic agents is currently under investigation .
Application in Biochemistry
Results
Application in Material Science
Results
Application in Environmental Science
Results
Application in Molecular Docking
Methods of Application
Results: The docking studies often reveal high binding affinities, suggesting that the compound and its derivatives could be effective in modulating enzyme activity .
Application in Non-Linear Optics
Methods of Application
Results: The materials show promising non-linear optical properties, which could be useful for applications in optical signal processing and other advanced optical technologies .
Application in Antimicrobial Studies
Methods of Application
Results: The compounds demonstrate good antimicrobial activity, indicating their potential as novel antibacterial agents .
Application in Antioxidant Research
Methods of Application
Results: The Schiff bases exhibit good antioxidant activity, with IC50 values comparable to standard antioxidants like Trolox .
Application in Enzyme Inhibition
Methods of Application
Results: The synthesized compounds show promising activity as pancreatic lipase inhibitors, which could lead to the development of new weight management drugs .
Application in Coordination Chemistry
Methods of Application
Results: The coordination compounds exhibit unique properties that can be tailored for specific applications, such as catalysts in organic reactions or as functional materials in electronics .
Application in Agrochemical Synthesis
Methods of Application
Results: The resulting agrochemicals show efficacy in controlling pests and weeds, contributing to increased agricultural productivity .
Application in Material Chemistry
Methods of Application
Results: The modified polymers demonstrate improved characteristics, such as increased strength and resistance to heat, making them suitable for a variety of uses .
Application in Analytical Chemistry
Methods of Application
Results: The use of this compound in analytical methods leads to increased sensitivity and specificity in the measurement of various chemicals .
Application in Nanotechnology
Methods of Application
Results: The synthesized nanoparticles exhibit unique properties, such as high reactivity and surface area, which are exploited in various technological advancements .
Application in Green Chemistry
Methods of Application
Results: The green chemistry applications lead to cleaner production methods and reduced environmental impact .
Application in Photodynamic Therapy
Methods of Application
Results: The studies indicate that these derivatives can be effective in targeting and destroying cancer cells when exposed to light, offering a potential treatment option .
Safety And Hazards
properties
IUPAC Name |
2-(2-methylpyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRLSPJQVRVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyridin-4-yl)ethanamine | |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





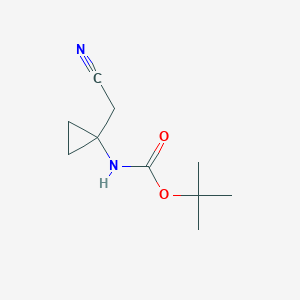

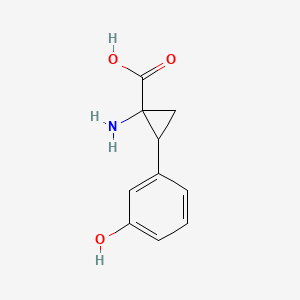
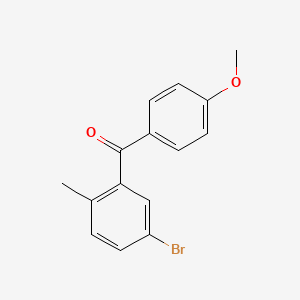
![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)
![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)
![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)
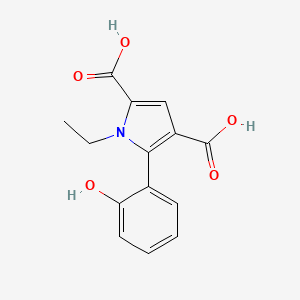
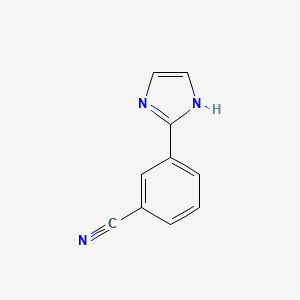
![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)